Terbinafine Hydrochloride is a synthetic allylamine derivative structurally related to naftifine, antifungal Terbinafine Hydrochloride blocks ergosterol biosynthesis by inhibition of squalene epoxidase, part of the sterol synthesis pathway for the fungal cell membrane. Highly lipophilic, it tends to accumulate in skin, nails, and fatty tissues. Terbinafine is active against dermatophytes. (NCI04)
A naphthalene derivative that inhibits fungal SQUALENE EPOXIDASE and is used to treat DERMATOMYCOSES of the skin and nails.
See also: Terbinafine (broader).
Terbinafine hydrochloride
CAS No.: 78628-80-5
Cat. No.: VC20739233
Molecular Formula: C21H26ClN
Molecular Weight: 327.9 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 78628-80-5 |
---|---|
Molecular Formula | C21H26ClN |
Molecular Weight | 327.9 g/mol |
IUPAC Name | (E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride |
Standard InChI | InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+; |
Standard InChI Key | BWMISRWJRUSYEX-SZKNIZGXSA-N |
Isomeric SMILES | CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21.Cl |
SMILES | CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl |
Canonical SMILES | CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl |
Appearance | Powder |
Property | Description |
---|---|
Chemical Name | (E)-N-(6,6-dimethyl-2-hepten-4-ynyl)-N-methyl-1-naphthalenemethanamine hydrochloride |
Chemical Formula | C21H26ClN |
Molecular Weight | 327.90 g/mol |
Physical Appearance | White to off-white crystalline powder |
Solubility | Freely soluble in methanol and methylene chloride; soluble in ethanol; slightly soluble in water |
Synthesis Methods
The commercial synthesis of terbinafine hydrochloride typically employs tert-butyl acetylene as the starting material, which undergoes a series of chemical transformations to yield the final product . One patented method involves converting tert-butyl acetylene into 3,3-dimethyl-1-butyne lithium or its corresponding Grignard reagent as the first step of the synthesis . This intermediate then reacts to form 1-halo-6,6-dimethyl-2-hepten-4-acetylene, which subsequently undergoes condensation with N-methyl-1-naphthoamine in an alkaline system . The final step involves salt formation using hydrogen chloride to obtain terbinafine hydrochloride . This synthetic pathway allows for industrial-scale production with simplified operation and reduced purification steps, resulting in higher yields and purity . According to patent literature, this method can achieve a product purity exceeding 99% as determined by High-Performance Liquid Chromatography (HPLC), making it suitable for pharmaceutical grade requirements . The synthesis can be further optimized by controlling reaction conditions to favor the trans isomer, with ratios of approximately 7:1 (trans:cis) achievable under catalyzed conditions .
Mechanism of Action
Antifungal Activity
Terbinafine hydrochloride exerts its antifungal effects through a dual mechanism that results in both fungistatic and fungicidal actions against susceptible organisms . The primary mechanism involves the selective inhibition of fungal squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway . This inhibition leads to ergosterol depletion in fungal cell membranes, compromising membrane integrity and cellular function, which produces a fungistatic effect . Simultaneously, the blockade of squalene epoxidase causes the accumulation of squalene within fungal cells, which reaches toxic levels and contributes to the compound's fungicidal properties . In vitro studies have demonstrated excellent fungicidal activity against dermatophytes, which explains the clinical success of terbinafine in treating dermatophyte infections such as tinea pedis, tinea corporis, and onychomycosis . The activity profile of terbinafine hydrochloride shows variability against yeasts and non-dermatophyte molds, with generally better efficacy against filamentous fungi than against yeasts like Candida species .
Activity as K2P9.1 (TASK-3) Activator
Beyond its well-established antifungal properties, terbinafine hydrochloride has been identified as a selective K2P9.1 (TASK-3) activator, revealing potential applications beyond antimycotic therapy . The TASK-3 channel belongs to the two-pore domain potassium channel family that contributes to background potassium conductance in various cell types . This secondary pharmacological activity might explain some of the compound's effects on mammalian cells and could potentially open new therapeutic avenues beyond its antifungal use . The differential selectivity between fungal squalene epoxidase and mammalian counterparts explains terbinafine's favorable therapeutic index in antifungal applications, as it preferentially targets fungal ergosterol synthesis while having minimal impact on human cholesterol biosynthesis . This selective action contributes to terbinafine's safety profile when used at therapeutic doses for antifungal purposes, as its affinity for fungal enzymes far exceeds that for mammalian enzyme systems .
Pharmacokinetics and Pharmacodynamics
Absorption and Distribution
Following oral administration, terbinafine hydrochloride demonstrates rapid absorption through the gastrointestinal tract and extensive distribution throughout body tissues, including poorly perfused areas such as the nail matrix . This extensive tissue distribution is consistent with the compound's high lipophilicity, allowing it to penetrate into keratinized structures effectively . Nail concentrations of terbinafine are detectable within one week of initiating therapy and persist for at least 30 weeks after completing treatment, which explains the long-term efficacy and post-treatment effects observed in clinical practice . This persistence in nail tissue is particularly advantageous in treating onychomycosis, as it allows for continued antifungal activity long after the cessation of therapy . The widespread distribution into tissues contributes to terbinafine's efficacy in treating various superficial fungal infections, as therapeutic concentrations are achieved at the sites of infection even with standard dosing regimens .
Metabolism and Elimination
Terbinafine hydrochloride undergoes extensive hepatic metabolism, primarily through the cytochrome P450 enzyme system, before elimination . The metabolic pathways result in multiple metabolites that are predominantly excreted in the urine . Unlike azole antifungals, terbinafine demonstrates a low potential for drug-drug interactions, which represents a significant clinical advantage in patients requiring multiple medications . This favorable interaction profile stems from terbinafine's relatively selective effect on specific cytochrome P450 isoenzymes, minimizing its impact on the metabolism of other drugs . The pharmacokinetic profile of terbinafine supports once-daily dosing for oral formulations, enhancing patient compliance while maintaining therapeutic efficacy . The elimination half-life of terbinafine allows for predictable dosing schedules and contributes to its well-established safety profile in both short-term and extended treatment regimens .
Parameter | Oral Terbinafine | Topical Terbinafine | Fold Difference |
---|---|---|---|
Maximum Plasma Concentration (Cmax) | ~1390 ng/mL | 0.72 ng/mL | 1930.56 |
Area Under Curve (AUC) | 11.4 h*μg/mL | 13.65 h*ng/mL | 835.16 |
Clinical Applications
Onychomycosis Treatment
Onychomycosis represents one of the most challenging superficial fungal infections to treat effectively, yet terbinafine hydrochloride has emerged as the gold standard therapy for this condition, particularly when caused by dermatophytes . Randomized, double-blind trials have demonstrated that oral terbinafine 250 mg/day for 12 or 16 weeks is significantly more efficacious than itraconazole, fluconazole, and griseofulvin in treating dermatophyte onychomycosis of the toenails . The landmark L.I.ON. (Lamisil vs Itraconazole in ONychomycosis) study found that mycologic cure rates were approximately twice as high with terbinafine treatment compared to itraconazole (76% vs 38% after 12 weeks; 81% vs 49% after 16 weeks) . Furthermore, the L.I.ON. Icelandic Extension study provided compelling long-term data showing terbinafine's sustained superiority at 5-year follow-up, with complete cure rates of 35% versus 14%, mycologic cure rates of 46% versus 13%, and clinical cure rates of 42% versus 18% compared to itraconazole . Perhaps most notably, the relapse rates were substantially lower in terbinafine-treated patients (mycologic: 23% vs 53%; clinical: 21% vs 48%), highlighting the long-term efficacy of terbinafine in preventing recurrence .
Outcome Measure | Terbinafine | Itraconazole |
---|---|---|
Complete Cure Rate | 35% | 14% |
Mycologic Cure Rate | 46% | 13% |
Clinical Cure Rate | 42% | 18% |
Mycologic Relapse Rate | 23% | 53% |
Clinical Relapse Rate | 21% | 48% |
Other Clinical Uses
Beyond dermatophyte infections, terbinafine hydrochloride has demonstrated efficacy in treating various other fungal conditions, albeit with more variable results . Topical terbinafine preparations have shown effectiveness in approximately 80% of patients with cutaneous candidiasis and pityriasis versicolor, expanding the clinical utility of this antifungal agent . While terbinafine's activity against yeasts is less consistent than against dermatophytes, certain Candida species respond well to topical therapy in superficial infections . Some clinicians have explored off-label uses of terbinafine for recalcitrant fungal infections caused by unusual pathogens, particularly in immunocompromised hosts, though controlled clinical data for such applications remain limited . The compound's excellent penetration into keratinized structures has also prompted investigations into its potential utility in other difficult-to-treat conditions involving the hair and nails . Research continues to explore novel formulations and delivery systems to optimize terbinafine's efficacy in various clinical scenarios, with particular interest in enhancing nail penetration for onychomycosis treatment .
Comparative Efficacy Studies
Comparison with Azole Antifungals
Numerous clinical trials have established the superior efficacy of terbinafine hydrochloride compared to azole antifungals, particularly in the treatment of dermatophyte infections . In onychomycosis studies, terbinafine consistently outperformed itraconazole, demonstrating approximately twice the mycological cure rate in comparative trials . The L.I.ON. study provided definitive evidence of terbinafine's superiority, with mycological cure rates of 76% versus 38% after 12 weeks of treatment, and 81% versus 49% after 16 weeks of therapy compared to itraconazole . This efficacy advantage became even more pronounced in long-term follow-up studies, where terbinafine maintained substantially higher cure rates and demonstrated significantly lower relapse rates than itraconazole over a 5-year period . When compared with fluconazole in dermatophyte infections, terbinafine similarly demonstrated superior efficacy in most comparative studies, achieving higher cure rates with shorter treatment durations . The superior efficacy of terbinafine over azoles in dermatophyte infections likely stems from its fungicidal (rather than fungistatic) activity and excellent penetration into keratinized structures, resulting in more complete eradication of the infecting organisms .
Comparison with Other Antifungal Classes
Comparative studies between terbinafine hydrochloride and non-azole antifungals have further established terbinafine's place in antifungal therapy . When compared with griseofulvin, traditionally used for dermatophyte infections, terbinafine demonstrated superior efficacy in tinea pedis and at least equivalent efficacy in tinea corporis/cruris, while offering better tolerability . These findings have largely contributed to terbinafine replacing griseofulvin as the preferred systemic therapy for many dermatophyte infections . Limited comparative data exist for newer antifungal classes, though the consistent clinical success of terbinafine in dermatophyte infections has maintained its position as a first-line therapy . Pharmacoeconomic evaluations have demonstrated that terbinafine's greater clinical effectiveness translates into a cost-effectiveness ratio superior to that of alternative agents including itraconazole, fluconazole, and griseofulvin, particularly in onychomycosis treatment . This economic advantage, combined with clinical superiority, has firmly established terbinafine as the treatment of choice for dermatophyte infections, particularly those affecting the nails . The combination of higher cure rates, lower relapse rates, shorter required treatment durations, and favorable cost-effectiveness positions terbinafine as the preferred option among available antifungal therapies for many clinical scenarios .
Formulations and Dosage
Oral Formulations
Terbinafine hydrochloride is available in oral tablet form, typically containing 250 mg of the active ingredient (equivalent to the base form) . Standard oral tablets contain terbinafine hydrochloride as the active ingredient along with several inactive components including microcrystalline cellulose, hypromellose, sodium starch glycolate, colloidal silicon dioxide, and magnesium stearate . The usual adult dosage for dermatophyte infections is 250 mg once daily, with treatment duration varying according to the type and severity of infection . For onychomycosis, the recommended treatment duration is typically 6 weeks for fingernail infections and 12 weeks for toenail infections, though individual response may necessitate adjustments to these standard regimens . The once-daily dosing schedule enhances patient compliance compared to multiple daily dosing regimens required for some alternative antifungal agents . Pharmacokinetic studies support this dosing frequency, as terbinafine achieves effective tissue concentrations with once-daily administration and maintains these levels due to its extensive tissue distribution and persistence .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume